molecular formula C13H12N2O4 B12917605 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid

2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid

Cat. No.: B12917605
M. Wt: 260.24 g/mol
InChI Key: BLCWHIJOIFCPLC-UHFFFAOYSA-N
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Description

2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid, often involves the construction of the indole ring system. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, which consistently gives the corresponding indole in a 40–50% yield .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different indole-3-alkylamines.

Scientific Research Applications

2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to proteins and enzymes, modulating their activity. The exact molecular targets and pathways can vary, but they typically involve key cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid is unique due to its specific functional groups and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid

InChI

InChI=1S/C13H12N2O4/c1-7(13(18)19)15-12(17)11(16)9-6-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,17)(H,18,19)

InChI Key

BLCWHIJOIFCPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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